2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone
Overview
Description
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenated reagent to form the chlorophenoxy intermediate.
Introduction of the Difluoroethanone Moiety: The chlorophenoxy intermediate is then reacted with a difluoroacetylating agent under controlled conditions to introduce the difluoroethanone moiety.
Addition of the Pyrrolidinyl Ring: Finally, the difluoroethanone intermediate is subjected to a nucleophilic substitution reaction with pyrrolidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoroethanone moiety.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the difluoroethanone moiety.
Substitution: Substituted derivatives with modified functional groups.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoroethanone moiety plays a crucial role in its binding affinity and specificity. The molecular pathways affected by this compound include inhibition of enzymatic activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-piperidinyl)-1-ethanone
- 2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-morpholinyl)-1-ethanone
- 2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-azepanyl)-1-ethanone
Uniqueness
2-(4-Chlorophenoxy)-2,2-difluoro-1-(1-pyrrolidinyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO2/c13-9-3-5-10(6-4-9)18-12(14,15)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCYCUSWKFLBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(OC2=CC=C(C=C2)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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